molecular formula C16H12O3 B12546313 3-Hydroxy-7-methylanthracene-2-carboxylic acid CAS No. 143355-57-1

3-Hydroxy-7-methylanthracene-2-carboxylic acid

Cat. No.: B12546313
CAS No.: 143355-57-1
M. Wt: 252.26 g/mol
InChI Key: RDOZISGXCNTGRY-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methylanthracene-2-carboxylic acid is a chemical compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methylanthracene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methylanthracene with a suitable acylating agent, followed by oxidation to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methylanthracene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of 3-keto-7-methylanthracene-2-carboxylic acid.

    Reduction: Formation of 3-hydroxy-7-methylanthracene-2-methanol.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

3-Hydroxy-7-methylanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methylanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species.

Comparison with Similar Compounds

3-Hydroxy-7-methylanthracene-2-carboxylic acid can be compared with other anthracene derivatives, such as:

    Anthracene-2-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    3-Hydroxyanthracene-2-carboxylic acid: Lacks the methyl group, which may affect its solubility and biological activity.

    7-Methylanthracene-2-carboxylic acid:

The presence of the hydroxyl and methyl groups in this compound makes it unique, providing distinct chemical properties and potential for diverse applications.

Properties

CAS No.

143355-57-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-hydroxy-7-methylanthracene-2-carboxylic acid

InChI

InChI=1S/C16H12O3/c1-9-2-3-10-5-13-8-15(17)14(16(18)19)7-12(13)6-11(10)4-9/h2-8,17H,1H3,(H,18,19)

InChI Key

RDOZISGXCNTGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1)O)C(=O)O

Origin of Product

United States

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